molecular formula C57H76N8O9 B10849785 (2S)-1-[(2S)-2-acetamido-3-(1-naphthyl)propanoyl]-N-[(1S)-2-[[(1S)-1-[[(1S,2S)-4-[[(1S)-1-[[(1S)-2-amino-1-benzyl-2-oxo-ethyl]carbamoyl]-3-methyl-butyl]amino]-2-hydroxy-1-isobutyl-4-oxo-butyl]carbamoyl]-2-methyl-propyl]amino]-1-benzyl-2-oxo-ethyl]pyrrolidine-2-carboxamide

(2S)-1-[(2S)-2-acetamido-3-(1-naphthyl)propanoyl]-N-[(1S)-2-[[(1S)-1-[[(1S,2S)-4-[[(1S)-1-[[(1S)-2-amino-1-benzyl-2-oxo-ethyl]carbamoyl]-3-methyl-butyl]amino]-2-hydroxy-1-isobutyl-4-oxo-butyl]carbamoyl]-2-methyl-propyl]amino]-1-benzyl-2-oxo-ethyl]pyrrolidine-2-carboxamide

Cat. No.: B10849785
M. Wt: 1017.3 g/mol
InChI Key: WBMREBMOCPFYEP-FKUHLYKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for KH-164 are proprietary and not publicly disclosed in detail. it is known that the compound was developed through a series of chemical reactions involving the inhibition of protease enzymes . Industrial production methods for such compounds typically involve multi-step organic synthesis, purification, and formulation processes to ensure the compound’s efficacy and safety.

Chemical Reactions Analysis

KH-164, as a protease inhibitor, primarily interacts with protease enzymes. The types of reactions it undergoes include:

    Inhibition Reactions: KH-164 binds to the active site of protease enzymes, preventing them from catalyzing the cleavage of peptide bonds in proteins.

    Hydrolysis: In the presence of water, KH-164 can undergo hydrolysis, leading to the breakdown of the compound into its constituent parts.

    Oxidation and Reduction: Depending on the environmental conditions, KH-164 may undergo oxidation or reduction reactions, altering its chemical structure and activity.

Common reagents and conditions used in these reactions include aqueous solutions, organic solvents, and specific pH conditions to facilitate the desired chemical transformations. The major products formed from these reactions are typically inactive metabolites that are excreted from the body.

Scientific Research Applications

Mechanism of Action

KH-164 exerts its effects by inhibiting protease enzymes, which are essential for the processing of viral polyproteins and the maturation of virus particles. The compound binds to the active site of the protease enzyme, preventing it from cleaving peptide bonds in the viral polyproteins. This inhibition disrupts the viral replication cycle, reducing the production of infectious virus particles .

Comparison with Similar Compounds

KH-164 can be compared with other protease inhibitors such as:

KH-164 is unique in its ability to inhibit protease enzymes with high potency, making it a valuable compound for studying protease inhibition and developing new therapeutic agents.

Properties

Molecular Formula

C57H76N8O9

Molecular Weight

1017.3 g/mol

IUPAC Name

(2S)-1-[(2S)-2-acetamido-3-naphthalen-1-ylpropanoyl]-N-[(2S)-1-[[(2S)-1-[[(3S,4S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C57H76N8O9/c1-34(2)28-43(49(67)33-50(68)60-45(29-35(3)4)53(70)62-44(52(58)69)30-38-18-10-8-11-19-38)61-56(73)51(36(5)6)64-54(71)46(31-39-20-12-9-13-21-39)63-55(72)48-26-17-27-65(48)57(74)47(59-37(7)66)32-41-24-16-23-40-22-14-15-25-42(40)41/h8-16,18-25,34-36,43-49,51,67H,17,26-33H2,1-7H3,(H2,58,69)(H,59,66)(H,60,68)(H,61,73)(H,62,70)(H,63,72)(H,64,71)/t43-,44-,45-,46-,47-,48-,49-,51-/m0/s1

InChI Key

WBMREBMOCPFYEP-FKUHLYKMSA-N

Isomeric SMILES

CC(C)C[C@@H]([C@H](CC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC5=CC=CC=C54)NC(=O)C

Canonical SMILES

CC(C)CC(C(CC(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC5=CC=CC=C54)NC(=O)C

Origin of Product

United States

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